(3-Bromopropyl)phosphonic dichloride
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Overview
Description
(3-Bromopropyl)phosphonic dichloride is a chemical compound with the molecular formula C3H6BrCl2OP. It is characterized by the presence of a bromine atom attached to a three-carbon chain, which is further connected to a phosphonic dichloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Bromopropyl)phosphonic dichloride can be synthesized through the reaction of 3-bromopropanol with phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
3-Bromopropanol+Phosphorus trichloride→(3-Bromopropyl)phosphonic dichloride+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphonic acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phosphonic dichloride derivatives are formed.
Hydrolysis Products: Phosphonic acid derivatives are the primary products of hydrolysis.
Scientific Research Applications
(3-Bromopropyl)phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: The compound is utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: this compound is employed in the production of flame retardants and plasticizers.
Comparison with Similar Compounds
- (3-Chloropropyl)phosphonic dichloride
- (3-Iodopropyl)phosphonic dichloride
- (3-Fluoropropyl)phosphonic dichloride
Comparison: (3-Bromopropyl)phosphonic dichloride is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative offers moderate reactivity, making it suitable for a wide range of chemical transformations without being overly reactive or too inert .
Properties
CAS No. |
86483-94-5 |
---|---|
Molecular Formula |
C3H6BrCl2OP |
Molecular Weight |
239.86 g/mol |
IUPAC Name |
1-bromo-3-dichlorophosphorylpropane |
InChI |
InChI=1S/C3H6BrCl2OP/c4-2-1-3-8(5,6)7/h1-3H2 |
InChI Key |
DIGFVDXKCGCTRY-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(Cl)Cl)CBr |
Origin of Product |
United States |
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